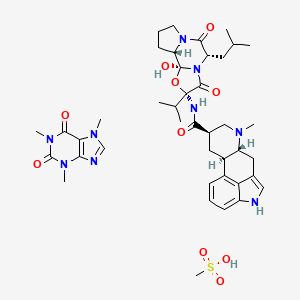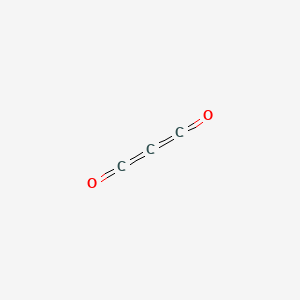
窒化リチウム
説明
Trilithium nitride is a chemical compound composed of three atoms of lithium and one atom of nitrogen. It is a white crystalline solid with a melting point of 612°C and a boiling point of 865°C. Trilithium nitride is an important precursor for the synthesis of a variety of compounds, including trisubstituted nitriles and nitroalkanes. It is also used as a catalyst in the synthesis of nitrogen-containing compounds, such as amines, imines, and nitriles.
科学的研究の応用
リチウム金属電池およびリチウム硫黄電池用保護コーティング
Li3Nは、非常に高いリチウムイオン伝導率と低い電子伝導率を備えた、リチウム電極用の優れた保護コーティング材料です . Li−Liセルにおける単方向めっきおよびめっき−ストリッピング測定から明らかになったように、Li3Nはリチウムデンドライトの形成を効果的に防止します . Li3Nコーティングは、ポリサルファイドや他の電解質種とリチウム電極との間の寄生反応も効果的に抑制します .
リチウム金属電池への応用
ポリサルファイドや他の電解質種によるリチウム電極の腐食を防ぎ、デンドライトのない滑らかな析出を促進するため、Li3Nコーティングはリチウム金属電池への応用において非常に有望です .
リチウム硫黄電池への応用
Li3Nコーティングは、リチウム−硫黄電池への応用において非常に有望です . ポリサルファイドや他の電解質種によるリチウム電極の腐食を防ぎ、デンドライトのない滑らかな析出を促進するため、Li3Nコーティングはリチウム−硫黄電池への応用において非常に有望です .
固体電池用コーティング
Li3Nは、優れたリチウムイオン伝導率により、有望な固体リチウムイオン導体として注目されています . Li3Nは、低い電子伝導率とリチウム金属に対する高い安定性を示し、これらを組み合わせることで、LIBおよびSSBにおけるコーティング層として適した候補となっています .
3D炭素系リチウムアノードへの応用
Li3N勾配と人工固体電解質界面(SEI)を備えた3D炭素系リチウムアノードは、デンドライトの伝播と体積膨張を防ぎ、Li+の伝達を促進します .
発光ダイオード(LED)
Li3Nとは直接関係ありませんが、窒化物は発光ダイオード(LED)の製造に使用されていることに注意する価値があります . これは、窒化物が一般的に技術に応用されている例です。
作用機序
Target of Action
Lithium nitride (Li3N) primarily targets nitrogen molecules (N2) . It is capable of breaking the triple-bonded nitrogen molecule under ambient conditions . In the context of lithium metal batteries, Li3N is often found in the solid-electrolyte interphases (SEIs) on lithium metal anodes .
Mode of Action
Li3N interacts with its targets through a series of chemical reactions. For instance, it is prepared by the direct reaction of elemental lithium with nitrogen gas . The reaction is as follows:
6Li+N2→2Li3N6Li + N2 \rightarrow 2Li3N 6Li+N2→2Li3N
In the context of lithium metal batteries, Li3N guides lithium electrodeposition along its surface, decreases Li±solvent coordination, induces organic-poor SEI on the lithium metal anode, and facilitates Li+ transport in the electrolyte .
Biochemical Pathways
The biochemical pathways involving Li3N are primarily related to the synthesis of ammonia. Ammonia synthesis chemistry with lithium–nitrogen–hydrogen materials is largely confined to pathways involving lithium hydride and lithium imide . An alternate pathway featuring lithium nitride–hydride shows more favorable characteristics from an activity, synthesis, and cyclability perspective .
Result of Action
The result of Li3N’s action is the formation of a compound with unique properties. For instance, in the presence of nitrogen gas, Li3N is formed . When Li3N comes into contact with water, it reacts violently to produce ammonia :
Li3N+3H2O→3LiOH+NH3Li3N + 3H2O \rightarrow 3LiOH + NH3 Li3N+3H2O→3LiOH+NH3
In the context of lithium metal batteries, the presence of Li3N in the SEIs improves the electrochemical performance of the batteries .
Action Environment
The action of Li3N is influenced by environmental factors. For instance, Li3N must be protected from moisture as it reacts violently with water to produce ammonia . In the context of lithium metal batteries, the electrochemical performance of Li3N is affected by both the SEIs and the electrolyte species . Furthermore, the extraction of lithium from salt lakes has been revolutionized by the development of a crystalline carbon nitride membrane, which shows remarkable efficiency and durability in separating lithium ions from magnesium ions in salt-lake brine .
Safety and Hazards
将来の方向性
Lithium nitride was originally proposed for use as an electrolyte in all solid-state Li+ ion batteries given its exceptional ionic conductivity at room temperature . It has also been proposed for a myriad of other applications, e.g., as a means of converting CO2 into useful products , as the electron injection layer in organic light-emitting diodes , and as an unusual reducing agent in preparative organic and organometallic chemistry .
特性
IUPAC Name |
trilithium;azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Li.H2N/h;;;1H2/q3*+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZCMUVGYXEBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[NH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li3N+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894085 | |
| Record name | Lithium nitride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium nitride appears as a reddish brown powder. Insoluble in most organic solvents. Used in metallurgy and chemical synthesis., Brownish-red solid or powder; [NJ-HSFS] | |
| Record name | LITHIUM NITRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
26134-62-3 | |
| Record name | LITHIUM NITRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium nitride (Li3N) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026134623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium nitride (Li3N) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium nitride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilithium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid](/img/structure/B1218171.png)


![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline](/img/structure/B1218178.png)




